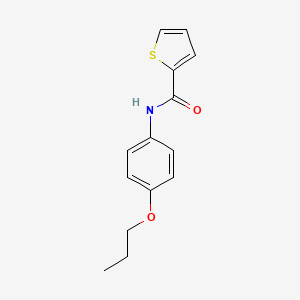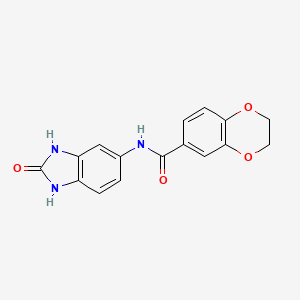![molecular formula C27H27N3O5 B4403335 N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403335.png)
N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Descripción general
Descripción
N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as BMS-777607, is a small molecule inhibitor that targets the Met receptor tyrosine kinase. It was discovered by Bristol-Myers Squibb and has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide targets the Met receptor tyrosine kinase, which is overexpressed in many types of cancer. The Met receptor plays a key role in cell growth, survival, and migration, and is therefore an attractive target for cancer therapy. This compound inhibits the activation of the Met receptor and downstream signaling pathways, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of the Met receptor and downstream signaling proteins, including Akt and ERK. It also inhibits the expression of genes involved in cell cycle progression and survival. Physiologically, this compound has been shown to inhibit tumor growth and angiogenesis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is that it is a small molecule inhibitor, which makes it easy to use in laboratory experiments. It has also been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of cancer, as the expression of the Met receptor varies between different types of tumors.
Direcciones Futuras
There are several potential future directions for the study of N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide. One area of research is the development of combination therapies, in which this compound is used in combination with other cancer drugs to enhance its effectiveness. Another area of research is the development of biomarkers to predict which patients are most likely to benefit from treatment with this compound. Finally, further studies are needed to better understand the potential side effects of this compound and to develop strategies to minimize these effects.
Aplicaciones Científicas De Investigación
N-{4-[(benzylamino)carbonyl]phenyl}-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including lung, breast, and liver cancer cells. It has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Propiedades
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(30-14-16-34-17-15-30)19-35-24-9-5-4-8-23(24)27(33)29-22-12-10-21(11-13-22)26(32)28-18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAGEJDYTOBWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)

![2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)

![2-methoxy-4-(methylthio)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4403294.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)

![4-[(ethylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4403322.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride](/img/structure/B4403327.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4403341.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4403347.png)